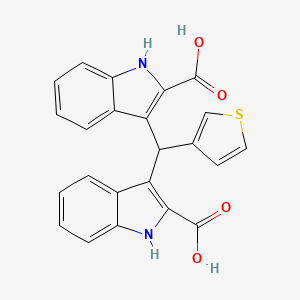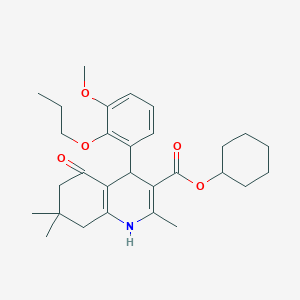
3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid)
Descripción general
Descripción
3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid), also known as TMIC, is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both indole and thiophene rings, which are known to have biological activity.
Aplicaciones Científicas De Investigación
3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has been studied for its potential applications in the treatment of cancer and other diseases. It has been found to exhibit cytotoxic activity against cancer cells in vitro, and has shown promising results in animal models of cancer. 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has also been studied for its potential as an anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Mecanismo De Acción
The mechanism of action of 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer and inflammation. 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Additionally, 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has been found to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) is that it is relatively easy to synthesize in large quantities, which makes it a useful compound for research purposes. Additionally, 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) has been found to exhibit cytotoxic activity against a variety of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid). One area of interest is the development of more potent analogs of 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) that exhibit increased cytotoxic activity against cancer cells. Another area of interest is the optimization of the synthesis method for 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid), which may lead to increased yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of 3,3'-(3-thienylmethylene)bis(1H-indole-2-carboxylic acid) and its potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-thiophen-3-ylmethyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-22(27)20-18(13-5-1-3-7-15(13)24-20)17(12-9-10-30-11-12)19-14-6-2-4-8-16(14)25-21(19)23(28)29/h1-11,17,24-25H,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMMWIEMWOXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(C3=CSC=C3)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)
![ethyl 6'-amino-1-ethyl-3'-methyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163649.png)
![benzyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163667.png)
![N'-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163673.png)
![1-[2-(4-benzylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163678.png)

![isopropyl 3-[({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B4163681.png)
![2-bromo-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163693.png)
![ethyl 4-[2-(cyclopentyloxy)phenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4163694.png)
![ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4163697.png)
![3,3'-[(2-hydroxy-5-methoxy-3-nitrophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163701.png)


![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4163733.png)